molecular formula C10H14OSi B13952624 Acetylphenyldimethylsilane CAS No. 56583-95-0

Acetylphenyldimethylsilane

Cat. No.: B13952624
CAS No.: 56583-95-0
M. Wt: 178.30 g/mol
InChI Key: UMCZEYKFDGJWQT-UHFFFAOYSA-N
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Description

Acetylphenyldimethylsilane is an organosilicon compound hypothesized to consist of a silicon atom bonded to a phenyl group, two methyl groups, and an acetyl moiety. Organosilicon compounds with aromatic and alkyl substituents are often utilized in materials science, catalysis, and polymer chemistry due to their thermal stability and tunable electronic properties .

Properties

CAS No.

56583-95-0

Molecular Formula

C10H14OSi

Molecular Weight

178.30 g/mol

IUPAC Name

1-[dimethyl(phenyl)silyl]ethanone

InChI

InChI=1S/C10H14OSi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

UMCZEYKFDGJWQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylphenyldimethylsilane can be synthesized through a two-step process starting from chlorodimethyl(phenyl)silane. The first step involves the formation of an intermediate compound, which is then converted to this compound under specific reaction conditions . The overall yield of this synthesis is reported to be around 90% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organosilicon chemistry techniques. These methods typically employ chlorosilanes as starting materials, followed by functional group transformations to introduce the desired acetyl group .

Chemical Reactions Analysis

Types of Reactions

Acetylphenyldimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound.

Scientific Research Applications

Acetylphenyldimethylsilane has been studied for its applications in several scientific fields:

Mechanism of Action

The mechanism by which acetylphenyldimethylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a useful reagent in organic synthesis. Additionally, the acetyl group can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Silanes

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/mL) CAS Number Key Properties Applications
Phenyldimethylvinylsilane C₁₀H₁₄Si 162.30 - 1125-26-4 Vinyl group enables polymerization; stable under inert conditions Polymer precursors, ligand synthesis
Phenyldimethylethoxysilane C₁₀H₁₆OSi 180.32 0.924 1825-58-7 Ethoxy group enhances hydrolytic stability; mild reactivity Surface modification, protecting groups in organic synthesis
Dichloromethylphenylsilane C₇H₈Cl₂Si 203.13 - 149-74-6 Highly reactive due to Cl substituents; corrosive Intermediate in silicone production, coupling agents
Ethyldimethylsilane C₄H₁₂Si 88.22 0.668 758-21-4 Low molecular weight; volatile Gas-phase deposition, precursor for silicon coatings
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 - 107-46-0 High thermal stability; non-reactive Lubricants, antifoaming agents, dielectric fluids

(Note: Density and molecular weight values are sourced from cited evidence; "-" indicates unavailable data.)

Reactivity and Functional Groups

  • This compound (Hypothetical) : The acetyl group may increase electrophilicity at the silicon center, favoring nucleophilic substitutions or condensations. This contrasts with Phenyldimethylethoxysilane , where the ethoxy group (–OCH₂CH₃) offers hydrolytic stability and slower reactivity .
  • Dichloromethylphenylsilane : Chlorine substituents render it highly reactive, enabling rapid hydrolysis and siloxane bond formation. This makes it a key intermediate in industrial silicone synthesis but necessitates stringent safety protocols .
  • Phenyldimethylvinylsilane : The vinyl group (–CH=CH₂) facilitates polymerization and coordination chemistry, useful in creating cross-linked polymers or metal-organic frameworks .

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